REACTION_CXSMILES
|
[C:1]([BH3-])#[N:2].[Na+].[CH:5]([O:8][C:9]1[CH:16]=[CH:15][C:12](C=O)=[CH:11][CH:10]=1)([CH3:7])[CH3:6].C([O-])(=O)C.[NH4+].Cl>CO>[CH:5]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:1][NH2:2])=[CH:11][CH:10]=1)([CH3:7])[CH3:6] |f:0.1,3.4|
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
770 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 40 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
WASH
|
Details
|
the solution was washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
The aqueous layer was adjusted to pH 11 or more by addition of solid potassium hydroxide
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water and saturated aqueous solution of sodium chloride in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=CC=C(CN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 mg | |
YIELD: CALCULATEDPERCENTYIELD | 14.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |